7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a synthetic organic compound that belongs to the class of imidazopyridines. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The presence of bromine and trifluoromethyl groups in its structure contributes to its unique chemical properties and reactivity.
The compound can be sourced from chemical suppliers specializing in specialty chemicals, such as Parchem, which provides detailed specifications and properties for research and industrial applications . The chemical is identified by its CAS number 2091897-13-9, which facilitates its cataloging and procurement.
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyridine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine can be achieved through various methods, often involving multi-step reactions. A common approach includes:
These methods require careful optimization to achieve high yields and purity of the final product.
The synthesis may involve various reaction conditions such as temperature control, solvent choice, and reaction time, which are crucial for maximizing yield and minimizing by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine features a fused imidazole-pyridine ring system with a bromine atom at the 7-position and a trifluoromethyl group at the 2-position. The structural formula can be represented as follows:
Key structural data include:
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine can undergo several chemical reactions due to its functional groups:
The reactivity profile of this compound is influenced by both the electron-withdrawing trifluoromethyl group and the electron-donating methyl group, affecting reaction pathways significantly.
The mechanism of action for compounds like 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine often involves interaction with biological targets such as enzymes or receptors.
Research has indicated that similar compounds exhibit activities against various targets including kinases and other enzymes involved in cancer progression.
Key physical properties include:
Chemical properties encompass:
Relevant data regarding solubility, pH stability range, and thermal stability are critical for practical applications.
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine has potential applications in:
The construction of the imidazo[4,5-c]pyridine scaffold demands precise regiocontrol to position nitrogen atoms correctly for subsequent functionalization. Two dominant strategies exist for core assembly: condensation reactions using 4-amino-3-aminopyridine precursors with carbonyl equivalents, and transition-metal-catalyzed cyclizations. The condensation route typically employs ethyl cyanoacetate or orthoesters under high temperatures (≥185°C), achieving moderate yields (45–65%) but requiring harsh conditions that limit functional group compatibility [1] [5]. For example, cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate yields 2-cyanomethylimidazo[4,5-b]pyridine intermediates, which serve as precursors for the [4,5-c] isomer through subsequent rearrangements [5].
Modern approaches leverage heterogeneous catalysts to enhance regioselectivity and efficiency. Zeolite-supported metals or silica-immobilized acids facilitate ring closure at lower temperatures (80–120°C) by activating carbonyl groups while suppressing N-alkylation side products. These systems achieve yields exceeding 75% and reduce reaction times by 40% compared to non-catalyzed methods [6]. Crucially, the porosity of supports like MCM-41 or SBA-15 confines reactants, favoring linear orientation that promotes [4,5-c] over [4,5-b] regioisomers [6].
Table 1: Cyclization Methods for Imidazo[4,5-c]pyridine Core Synthesis
Method | Conditions | Yield (%) | Regioselectivity ([4,5-c]:[4,5-b]) |
---|---|---|---|
Ethyl cyanoacetate condensation | 185°C, solvent-free | 52–65 | 3:1 |
Zeolite H-BEA catalysis | 100°C, toluene, 6h | 78 | 8:1 |
Silica-supported BF₃ | 80°C, DCM, 4h | 82 | 12:1 |
Non-catalyzed thermal | 200°C, neat, 12h | 48 | 2:1 |
Incorporating the trifluoromethyl group at the C2 position presents distinct challenges due to the steric and electronic constraints of the imidazo[4,5-c]pyridine system. Two principal methodologies dominate: direct trifluoromethylation of preformed cores and cyclization with CF₃-containing building blocks. Direct approaches use electrophilic agents like Togni’s reagent (Ⅰ) or Umemoto’s salts (Ⅱ) under copper or photoredox catalysis, but often suffer from poor C2 selectivity and require protecting groups to prevent N-trifluoromethylation [5] [9]. Yields typically range from 40–60% due to competing side reactions.
Superior outcomes are achieved via building block integration, where trifluoromethyl acetaldehyde hydrates or hemiacetals react with 4-amino-3-aminopyridines. This one-pot method exploits the electrophilicity of hydrated trifluoroacetaldehyde, which undergoes condensative cyclization with high C2 specificity. Recent catalyst-free protocols using trifluoroacetaldehyde methyl hemiacetal (TFAMH) achieve 73–80% yields at ambient temperature by stepwise:
Table 2: Trifluoromethylation Efficiency Comparison
Reagent | Conditions | C2-selectivity | Yield (%) | Byproducts |
---|---|---|---|---|
CF₃I (Cu-mediated) | DMF, 100°C, 12h | Moderate | 45 | N-CF₃ isomers (15–20%) |
Togni’s reagent (photoredox) | CH₃CN, blue LED, rt | High | 62 | Desbromo impurity (10%) |
TFAMH (catalyst-free) | CH₂Cl₂, Et₃N, rt, 2h | Excellent | 78 | <5% |
Mechanistic studies confirm TFAMH’s superiority arises from in situ generation of trifluoroacetaldehyde, which balances reactivity and stability. The hydrate form (CF₃CH(OH)₂) minimizes polymerization side reactions while maintaining sufficient electrophilicity for imine formation [9].
Positional selectivity in bromination and methylation is critical for synthesizing the target compound. Bromination at C7 must precede N1-methylation due to the deactivating effect of the trifluoromethyl group on electrophilic substitution and the directing effects of ring nitrogens.
Bromination strategies require careful oxidant control to avoid polybromination. The optimal protocol uses:
N-Methylation employs dimethyl carbonate (DMC) under phase-transfer conditions or methyl iodide with silver oxide. DMC is preferred for its chemoselectivity, producing N1-methylated products without O-methylation byproducts. The reaction proceeds via:
The synthesis of 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine employs both catalytic and catalyst-free approaches, with significant implications for efficiency and environmental impact.
Heterogeneous catalytic routes leverage supported materials to enhance atom economy:
Conversely, catalyst-free methodologies excel in step economy and waste reduction:
Table 3: Sustainability Metrics for Synthetic Routes
Parameter | Catalytic (Pd/graphene) | Catalyst-Free | Traditional Stoichiometric |
---|---|---|---|
Overall yield | 82% | 68% | 45% |
PMI (Process Mass Intensity) | 18 | 32 | 120 |
E-factor | 8.5 | 15.2 | 48.3 |
Energy consumption (kW·h/mol) | 42 | 85 | 210 |
Catalyst cost (% total) | 22 | 0 | 5 (for promoters) |
Catalyst-free routes avoid metal residues critical for pharmaceutical applications but exhibit higher PMI due to excess reagents. The optimal approach balances atom economy (catalytic) and purity requirements (catalyst-free) – catalytic methods suit bulk production, while catalyst-free benefits small-scale high-purity synthesis [4] [6] [9]. Recent advances in ball-milling mechanochemistry combine advantages, enabling solvent-free, catalyst-free conditions with 75% yield through improved mass transfer [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1